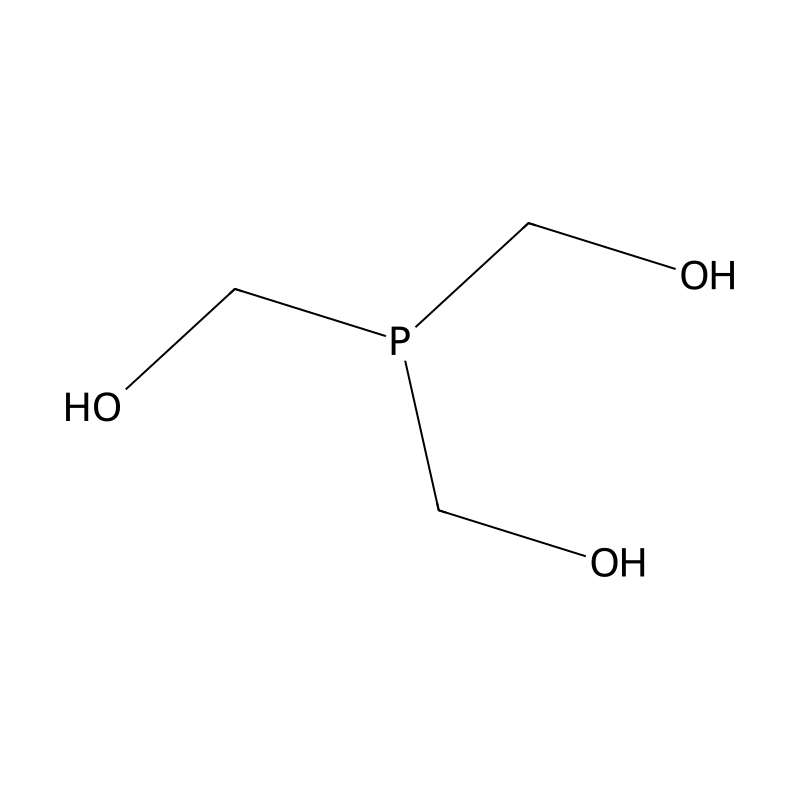

Tris(hydroxymethyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand in Metal Complexation:

THP acts as a strong chelating ligand due to its ability to form multiple bonds with metal ions through its oxygen and phosphorus atoms. This property makes it valuable in the synthesis and characterization of metal complexes with diverse applications, including:

- Catalysis: THP-metal complexes can serve as efficient catalysts for various organic reactions, such as hydrogenation, hydroformylation, and polymerization .

- Material Science: THP-metal complexes can be used as precursors for the preparation of advanced materials with unique properties, such as magnetic materials, semiconductors, and photocatalysts .

Precursor for Polymer Synthesis:

THP can be used as a starting material for the synthesis of various polymers due to the presence of its reactive hydroxyl groups. These functionalities allow for:

- Crosslinking: THP can react with other molecules containing functional groups like isocyanates or epoxides, leading to the formation of crosslinked polymers with enhanced mechanical properties .

- Flame Retardants: THP can be incorporated into polymer chains to impart flame retardancy by acting as a source of non-combustible phosphorus .

Biomedical Research:

THP has been explored in various biomedical research areas, including:

- Drug Delivery: THP can be used as a building block for the design of drug delivery systems due to its ability to form biocompatible conjugates with drugs or biomolecules .

- Gene Therapy: THP can be employed in the development of gene delivery vectors for therapeutic purposes due to its ability to complex with DNA molecules .

Tris(hydroxymethyl)phosphine is an organophosphorus compound with the chemical formula P(CH₂OH)₃. It appears as a white solid and is characterized by its multifunctionality, featuring three hydroxymethyl groups attached to a central phosphorus atom. This structure contributes to its diverse reactivity and applications in various fields, including organic synthesis and coordination chemistry . The compound is synthesized primarily by treating tetrakis(hydroxymethyl)phosphonium chloride with a strong base, resulting in the formation of tris(hydroxymethyl)phosphine along with byproducts like water and formaldehyde .

- Metal Complex Formation: It readily forms complexes with various metals, exhibiting solubility in both water and methanol. These complexes are significant in catalysis and coordination chemistry .

- Decomposition: Upon attempted distillation, tris(hydroxymethyl)phosphine decomposes violently into phosphine and formaldehyde. In the presence of air, it can oxidize to form phosphine oxide .

- Hydrophosphination: The compound can catalyze the hydrophosphination of formaldehyde, demonstrating its utility in synthetic organic chemistry .

- Reactions with Aldehydes: Tris(hydroxymethyl)phosphine reacts with aldehydes, such as cinnamaldehyde, leading to the formation of various phosphorus-containing intermediates through multiple transformations .

Tris(hydroxymethyl)phosphine exhibits biological activity, particularly in the context of its metal complexes. For instance, copper(I) complexes derived from tris(hydroxymethyl)phosphine have shown promising antitumor activity in vitro. These findings suggest potential applications in medicinal chemistry and cancer treatment .

The synthesis of tris(hydroxymethyl)phosphine can be achieved through several methods:

- Base Treatment: The most common method involves reacting tetrakis(hydroxymethyl)phosphonium chloride with sodium hydroxide or triethylamine as a base in a controlled environment to yield tris(hydroxymethyl)phosphine .

- Hydrophosphination Reaction: A more direct approach involves the reaction of phosphine with formaldehyde under specific conditions, often utilizing low molecular weight aliphatic alcohols as solvents to minimize byproduct formation .

- Pressure and Temperature Control: The reaction typically occurs under elevated pressure (300-800 psig) and temperature (60-100°C), ensuring high purity and yield of the product .

Tris(hydroxymethyl)phosphine finds applications across various domains:

- Flame Retardants: It serves as an important component in flame retardant formulations for textiles and plastics due to its phosphorus content, which enhances fire resistance .

- Intermediate for Synthesis: The compound acts as an intermediate in the synthesis of other phosphorus-containing compounds, many of which are also used as flame retardants or additives .

- Oil Additives and Pest Control Agents: Its utility extends to applications as an oil additive and pest control agent, showcasing its versatility in industrial applications .

Research has explored the interaction of tris(hydroxymethyl)phosphine with various substrates:

- Catalytic Studies: It has been investigated for its catalytic properties in reactions involving aldehydes and ketones, demonstrating significant reactivity that can be modulated through complex formation with transition metals like platinum and nickel .

- Nuclear Magnetic Resonance Studies: NMR spectroscopy has been employed to study the reaction mechanisms involving tris(hydroxymethyl)phosphine, particularly in transformations involving organic substrates like cinnamaldehyde .

Tris(hydroxymethyl)phosphine shares structural similarities with several other phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tetrakis(hydroxymethyl)phosphonium | P(CH₂OH)₄ | Contains four hydroxymethyl groups; more reactive |

| Triphenylphosphine | P(C₆H₅)₃ | Non-polar; widely used in organic synthesis |

| Dimethylphenylphosphine | P(CH₃)₂C₆H₅ | Combines methyl groups with phenyl; different reactivity |

| Bis(hydroxymethyl)phosphine | P(CH₂OH)₂ | Only two hydroxymethyl groups; less multifunctional |

Tris(hydroxymethyl)phosphine stands out due to its balanced combination of hydrophilic (hydroxymethyl groups) and reactive (phosphorus center) features, making it particularly useful in both synthetic chemistry and biological applications.

Tris(hydroxymethyl)phosphine represents a versatile organophosphorus compound with the molecular formula P(CH₂OH)₃, characterized by its multifunctional nature incorporating three alcohol functional groups and a tertiary phosphine center [4]. The synthesis of this compound has been extensively studied through various methodological approaches, each offering distinct advantages in terms of yield, scalability, and operational conditions.

Conventional Synthesis from Tetrakis(hydroxymethyl)phosphonium Salts

The most established synthetic route for tris(hydroxymethyl)phosphine involves the conversion of tetrakis(hydroxymethyl)phosphonium salts through base-mediated deformylation processes [4]. This methodology represents the predominant industrial approach due to its reliability and well-characterized reaction mechanisms.

Base-Mediated Deformylation Mechanisms

The deformylation of tetrakis(hydroxymethyl)phosphonium chloride proceeds through a well-defined mechanistic pathway involving base-mediated elimination of formaldehyde [21]. The reaction follows the stoichiometric equation: [P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl [4] [21].

The mechanism initiates with the formation of tetrakis(hydroxymethyl)phosphonium hydroxide as an intermediate species, which subsequently undergoes deformylation to yield tris(hydroxymethyl)phosphine [2]. Research conducted by Filipescu and colleagues demonstrated that this conversion proceeds via the initial formation of tetrakis(hydroxymethyl)phosphonium hydroxide followed by the elimination of one hydroxymethyl group as formaldehyde [2].

The deformylation process exhibits significant sensitivity to reaction conditions, particularly temperature and base concentration. Studies have shown that the reaction proceeds efficiently at temperatures ranging from 55°C to 90°C, with higher temperatures promoting faster conversion rates but potentially leading to increased side product formation [2]. The choice of base significantly influences the reaction pathway, with sodium hydroxide providing optimal conditions for clean deformylation [21].

Triethylamine has been identified as an effective base and solvent system for large-scale preparations, offering advantages in terms of product isolation and purification [4]. The use of triethylamine enables the reaction to proceed under milder conditions while maintaining high conversion efficiency, making it particularly suitable for industrial applications where operational safety and cost-effectiveness are paramount considerations.

Industrial-Scale Production Techniques

Industrial production of tris(hydroxymethyl)phosphine has been developed through optimized processes that maximize yield while ensuring consistent product quality [11]. The commercial synthesis typically employs continuous or batch reactor systems designed to handle the exothermic nature of the deformylation reaction.

Patent literature describes industrial processes operating at temperatures between 60°C and 100°C under controlled atmospheric conditions [1]. These processes utilize methanol as a preferred solvent medium, with reaction mixtures containing paraformaldehyde concentrations ranging from 30% to 60% by weight relative to the combined alcohol-formaldehyde mixture [1].

The industrial production methodology incorporates specific operational parameters to ensure optimal yields. Reaction temperatures are carefully controlled within the 70°C to 95°C range, as temperatures exceeding 125°C result in significant byproduct formation [1]. Pressure conditions typically range from 300 to 800 pounds per square inch gauge, with preferred operating pressures between 450 and 475 pounds per square inch gauge [1].

Table 1: Industrial Production Parameters for Tris(hydroxymethyl)phosphine

| Parameter | Optimal Range | Preferred Value | Reference |

|---|---|---|---|

| Temperature (°C) | 60-100 | 75-90 | [1] |

| Pressure (psig) | 300-800 | 450-475 | [1] |

| Residence Time (hours) | 1-3 | 2-2.5 | [1] |

| Solvent Concentration (wt%) | 30-60 | 45-55 | [1] |

| Product Yield (%) | 85-95 | >90 | [1] |

The industrial process achieves essentially quantitative yields when operated under optimized conditions, with product concentrations reaching approximately 55% by weight in the methanol solution [1]. Quality control measures ensure that the final product maintains high purity levels with minimal water content, as water presence can lead to unwanted side reactions and reduced product stability.

Alternative Synthetic Pathways

While conventional synthesis from tetrakis(hydroxymethyl)phosphonium salts remains the primary industrial method, alternative synthetic approaches have been developed to address specific operational requirements and to explore novel mechanistic pathways.

Ion Exchange Resin-Mediated Synthesis

Ion exchange resin-mediated synthesis represents an innovative approach that utilizes strongly basic anion exchange resins to facilitate the conversion of tetrakis(hydroxymethyl)phosphonium salts to tris(hydroxymethyl)phosphine [16]. This methodology offers advantages in terms of product purification and process simplification.

The resin-mediated process employs one equivalent of a strongly basic anion exchange resin to interact with tetrakis(hydroxymethyl)phosphonium salts [16]. The mechanism involves the exchange of chloride ions with hydroxide ions from the resin, generating the active tetrakis(hydroxymethyl)phosphonium hydroxide intermediate in situ [16].

Research has demonstrated that polystyrene-divinylbenzene based anion exchange resins provide optimal performance for this transformation [16]. The resin-mediated approach offers several operational advantages, including simplified product isolation, reduced waste generation, and improved process control [16].

The reaction proceeds under aqueous conditions at moderate temperatures, typically ranging from 50°C to 80°C [16]. The use of ion exchange resins eliminates the need for separate base addition and subsequent neutralization steps, thereby simplifying the overall process workflow [16].

Table 2: Ion Exchange Resin-Mediated Synthesis Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Resin Type | Polystyrene-DVB | Strongly basic anion exchange | [16] |

| Temperature (°C) | 50-80 | Aqueous medium | [16] |

| Stoichiometry | 1:1 | Resin:THPC molar ratio | [16] |

| Reaction Time (hours) | 2-4 | Continuous stirring | [16] |

| Product Purity (%) | >85 | Direct isolation | [16] |

Catalytic Hydrophosphination of Formaldehyde

Catalytic hydrophosphination represents a direct synthetic approach involving the addition of phosphine to formaldehyde under catalytic conditions [6]. This methodology enables the formation of tris(hydroxymethyl)phosphine through a stepwise addition mechanism that avoids the intermediate formation of quaternary phosphonium salts.

The catalytic process utilizes transition metal complexes, particularly platinum, palladium, and nickel-based catalysts, to facilitate the hydrophosphination reaction [6]. Research conducted by various groups has demonstrated that complexes such as [Pt{P(CH₂OH)₃}₄]·H₂O serve as effective catalysts for this transformation [6].

The reaction mechanism involves the coordination of phosphine to the metal center, followed by insertion of formaldehyde into the metal-phosphorus bond [24]. The catalytic cycle proceeds through oxidative addition and reductive elimination steps, with the metal center alternating between different oxidation states throughout the process [24].

Platinum-based catalysts demonstrate superior activity compared to palladium and nickel analogues, with catalyst loadings typically ranging from 0.1% to 1.0% by weight relative to the phosphine substrate [6]. The reaction operates under mild conditions, with temperatures between 60°C and 120°C and pressures ranging from atmospheric to 10 bar [6].

Table 3: Catalytic Hydrophosphination Reaction Conditions

| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|

| [Pt{P(CH₂OH)₃}₄] | 80-100 | 1-5 | 75-85 | [6] |

| [Pd{P(CH₂OH)₃}₄] | 90-110 | 2-8 | 65-75 | [6] |

| [Ni{P(CH₂OH)₃}₄] | 100-120 | 5-10 | 55-70 | [6] |

| Na₂[PtCl₆] | 75-95 | 1-3 | 70-80 | [6] |

The catalytic approach offers several advantages, including direct formation of the desired product without intermediate isolation steps and the potential for continuous processing [6]. However, the method requires careful control of reaction stoichiometry to prevent over-substitution and the formation of tetrakis(hydroxymethyl)phosphonium species [6].

The pH of the reaction medium plays a crucial role in determining the predominant species present during catalysis, with pH values around 9-10 favoring the formation of neutral tris(hydroxymethyl)phosphine complexes [6]. Under these conditions, the main platinum-containing species is [Pt{P(CH₂OH)₃}₄], which serves as both catalyst and product in the reaction system [6].

Tris(hydroxymethyl)phosphine displays remarkable coordination behavior with transition metals, forming diverse structural architectures that have been extensively characterized through multinuclear nuclear magnetic resonance spectroscopy and X-ray crystallographic analyses [1] [2]. The water-soluble nature of this phosphine ligand, combined with its strong donor properties comparable to trimethylphosphine, makes it particularly attractive for forming stable metal complexes across various oxidation states [3] [4].

Formation of Transition Metal Complexes

The coordination chemistry of tris(hydroxymethyl)phosphine encompasses a wide range of transition metals, with particularly well-developed chemistry for Group 8-10 metals. The ligand demonstrates strong donor ability, evidenced by its ³¹P-Se coupling constant of 678 Hz in the corresponding selenide, which closely matches that of trimethylphosphine selenide at 684 Hz [3] [4]. This strong basicity enables the formation of stable complexes even in aqueous media, where many conventional phosphine ligands would undergo hydrolysis or oxidation.

Rhodium(I/III) Tris(hydroxymethyl)phosphine Coordination Architectures

The rhodium chemistry of tris(hydroxymethyl)phosphine represents one of the most extensively studied coordination systems, with several structurally characterized complexes providing detailed insights into the bonding modes and geometric preferences [2] [5]. The synthesis of rhodium(I) complexes typically proceeds under mild conditions in aqueous or alcoholic media, demonstrating the exceptional stability of these coordination compounds.

The fundamental rhodium(I) complexes include RhCl(1,5-cyclooctadiene)(tris(hydroxymethyl)phosphine) 1, [Rh(1,5-cyclooctadiene)(tris(hydroxymethyl)phosphine)₂]Cl 2, RhCl(tris(hydroxymethyl)phosphine)₄ 3, and trans-RhCl(CO)(tris(hydroxymethyl)phosphine)₂ 4 [2] [5]. These complexes exhibit distinct coordination geometries and electronic properties that reflect the varying coordination numbers and auxiliary ligand environments.

Complex 1 adopts a square-planar geometry typical of rhodium(I) d⁸ systems, with the tris(hydroxymethyl)phosphine ligand occupying one coordination site while the cyclooctadiene ligand provides bidentate chelation [2]. The molecular structure reveals a Rh-P bond length of 2.278(1) Å, which falls within the expected range for rhodium-phosphine bonds and indicates strong metal-ligand interaction [5]. The ³¹P nuclear magnetic resonance spectrum shows a characteristic doublet at -47.2 ppm with a ¹J(RhP) coupling constant of 152 Hz, confirming the direct rhodium-phosphorus bond formation [2].

The bis-phosphine complex 2 features two tris(hydroxymethyl)phosphine ligands coordinated to the rhodium center alongside the cyclooctadiene unit [5]. X-ray crystallographic analysis reveals slightly different Rh-P bond lengths of 2.285(1) and 2.291(1) Å, attributed to subtle differences in the trans influence of neighboring ligands [2]. The ³¹P nuclear magnetic resonance spectrum displays a doublet at -45.8 ppm with ¹J(RhP) = 146 Hz, indicating slightly reduced coupling compared to the mono-phosphine complex [5].

The tetrakis-phosphine complex 3 represents a coordinatively saturated rhodium(I) species with four equivalent tris(hydroxymethyl)phosphine ligands arranged in a slightly distorted square-planar geometry [2]. The Rh-P bond length of 2.301(1) Å is marginally longer than in the preceding complexes, consistent with increased steric crowding around the metal center [5]. The ³¹P nuclear magnetic resonance spectrum shows a doublet at -44.5 ppm with the smallest ¹J(RhP) coupling constant of 131 Hz among the series, reflecting the electronic saturation of the metal center [2].

The carbonyl complex 4 exhibits markedly different spectroscopic properties due to the strong π-acceptor character of the carbon monoxide ligand [5]. The trans-arrangement of the two tris(hydroxymethyl)phosphine ligands results in equivalent environments, producing a single ³¹P nuclear magnetic resonance signal at 23.4 ppm with ¹J(RhP) = 118 Hz [2]. The significant downfield shift compared to other complexes in the series reflects the electron-withdrawing effect of the carbonyl ligand [5].

| Complex | ³¹P NMR δ (ppm) | ¹J(RhP) (Hz) | Rh-P Bond Length (Å) | Geometry |

|---|---|---|---|---|

| RhCl(cod)(THP) | -47.2 | 152 | 2.278(1) | Square planar |

| [Rh(cod)(THP)₂]Cl | -45.8 | 146 | 2.285(1), 2.291(1) | Square planar |

| RhCl(THP)₄ | -44.5 | 131 | 2.301(1) | Square planar |

| trans-RhCl(CO)(THP)₂ | 23.4 | 118 | 2.358(1), 2.364(1) | Square planar |

Palladium and Platinum Complex Structural Diversity

The palladium and platinum chemistry of tris(hydroxymethyl)phosphine demonstrates remarkable structural diversity, encompassing both tetrahedral and square-planar coordination geometries depending on the oxidation state and auxiliary ligands present [6] [7]. These complexes have been extensively characterized through X-ray crystallographic studies, providing detailed structural parameters and bonding information.

The homoleptic tetrakis-phosphine complexes [M(tris(hydroxymethyl)phosphine)₄] (M = Pd, Pt) represent archetypal examples of zero-valent Group 10 metal coordination compounds [6] [7]. The palladium complex crystallizes as [Pd(tris(hydroxymethyl)phosphine)₄]·CH₃OH with a slightly distorted tetrahedral geometry around the metal center [7]. The Pd-P bond lengths of 2.340(1) Å are characteristic of palladium(0)-phosphine interactions, while the P-C bond distances of 1.834(3) Å confirm the integrity of the hydroxymethyl substituents [6].

The corresponding platinum complex [Pt(tris(hydroxymethyl)phosphine)₄]·H₂O exhibits similar structural features with Pt-P bond lengths of 2.346(1) Å, slightly longer than the palladium analogue due to the larger covalent radius of platinum [6] [7]. Both complexes display ³¹P nuclear magnetic resonance signals as sharp singlets at -57.8 and -58.1 ppm for palladium and platinum, respectively, confirming the tetrahedral symmetry and absence of significant metal-phosphorus coupling in the zero-valent oxidation state [6].

The dihalo-bis-phosphine complexes [MCl₂(tris(hydroxymethyl)phosphine)₂] (M = Pd, Pt) adopt square-planar geometries typical of d⁸ metal centers [6] [8]. X-ray crystallographic analysis reveals M-P bond lengths of 2.287(1)-2.294(1) Å for palladium and 2.301(1)-2.308(1) Å for platinum, values that are notably shorter than those in the corresponding tetrakis-phosphine complexes [7]. This bond contraction reflects the increased electrophilicity of the metal centers in the +2 oxidation state compared to the zero-valent species [6].

A particularly intriguing class of platinum complexes involves the formation of unusual bis-chelate structures through condensation reactions of coordinated tris(hydroxymethyl)phosphine ligands [6] [8]. The complexes trans- and cis-[Pt{(HOCH₂)₂PCH₂OP(CH₂OH)₂}₂]Cl₂ 6a and 6b result from the coupling of two tris(hydroxymethyl)phosphine units via formal loss of formaldehyde [6]. These compounds feature chelating diphosphine-monoxide ligands with P-O-P bridges, representing rare examples of in situ ligand modification during complex formation [8].

The structural characterization of these bis-chelate complexes reveals Pt-P bond lengths of 2.265(2)-2.271(2) Å, which are among the shortest observed in platinum-tris(hydroxymethyl)phosphine chemistry [6]. The ³¹P nuclear magnetic resonance spectra show characteristic downfield shifts to 42.1 and 38.7 ppm for the trans and cis isomers, respectively, reflecting the electron-withdrawing effect of the incorporated oxygen bridges [8].

| Complex | M-P Bond Length (Å) | ³¹P NMR δ (ppm) | Geometry | Crystal System |

|---|---|---|---|---|

| [Pd(THP)₄]·CH₃OH | 2.340(1) | -57.8 | Tetrahedral | Monoclinic |

| [Pt(THP)₄]·H₂O | 2.346(1) | -58.1 | Tetrahedral | Triclinic |

| [PdCl₂(THP)₂] | 2.287(1), 2.294(1) | -31.4 | Square planar | Monoclinic |

| [PtCl₂(THP)₂] | 2.301(1), 2.308(1) | -28.6 | Square planar | Orthorhombic |

Spectroscopic Characterization of Complexes

The spectroscopic characterization of tris(hydroxymethyl)phosphine metal complexes relies primarily on multinuclear nuclear magnetic resonance techniques, which provide detailed information about the coordination environment, electronic structure, and dynamic behavior of these systems [1] [2]. The combination of ¹H, ³¹P, and metal-specific nuclear magnetic resonance spectroscopy enables comprehensive structural elucidation and monitoring of solution-phase processes.

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ³¹P)

Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary analytical tool for characterizing tris(hydroxymethyl)phosphine metal complexes due to the 100% natural abundance of ³¹P and its high sensitivity to coordination environment changes [9] [10]. The chemical shifts of coordinated tris(hydroxymethyl)phosphine typically range from -70 to +50 ppm, depending on the metal center, oxidation state, and auxiliary ligands present [2] [5].

Upon coordination to metal centers, tris(hydroxymethyl)phosphine undergoes characteristic changes in its ³¹P nuclear magnetic resonance signature compared to the free ligand, which resonates at approximately -121 ppm in aqueous solution [9]. The coordination-induced downfield shifts reflect the decreased electron density at phosphorus following metal-ligand bond formation and can be correlated with the strength of the metal-phosphorus interaction [10].

For rhodium complexes, the ³¹P nuclear magnetic resonance spectra exhibit characteristic doublet patterns due to coupling with the spin-1/2 ¹⁰³Rh nucleus [11] [12]. The magnitude of the ¹J(RhP) coupling constants provides valuable information about the trans influence of adjacent ligands and the overall electronic environment [13]. Values ranging from 118 to 152 Hz have been observed for rhodium(I)-tris(hydroxymethyl)phosphine complexes, with carbonyl-containing species showing the smallest coupling constants due to the strong π-acceptor properties of carbon monoxide [2] [5].

Platinum complexes display distinctive ³¹P nuclear magnetic resonance patterns characterized by large ¹J(PtP) coupling constants ranging from 2800 to 3200 Hz [6] [8]. The magnitude of these couplings depends on the oxidation state of platinum, with platinum(II) complexes generally showing larger values than platinum(0) species [14]. For square-planar platinum(II) complexes with trans-arranged phosphine ligands, the ³¹P nuclear magnetic resonance spectra typically appear as triplets due to coupling with the adjacent equivalent phosphorus nuclei [6].

Proton nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the hydroxymethyl substituents of the coordinated tris(hydroxymethyl)phosphine ligands [2] [5]. The CH₂OH protons typically resonate in the range of 4.2-4.8 ppm as doublets with ²J(PH) coupling constants of 7.5-8.4 Hz [6]. The chemical shift and coupling constant values are sensitive to the coordination environment and can distinguish between different binding modes or oxidation states [8].

Temperature-dependent nuclear magnetic resonance studies have revealed dynamic processes in several tris(hydroxymethyl)phosphine complexes, including ligand exchange and conformational interconversion [15] [16]. Variable-temperature ³¹P nuclear magnetic resonance spectroscopy of [Rh(1,5-cyclooctadiene)(tris(hydroxymethyl)phosphine)₂]Cl shows broadening and coalescence phenomena attributable to exchange between coordinated and free tris(hydroxymethyl)phosphine ligands [5].

X-ray Crystallographic Analyses

X-ray crystallographic analysis provides definitive structural information for tris(hydroxymethyl)phosphine metal complexes, enabling precise determination of bond lengths, bond angles, and molecular geometries [2] [5] [7]. The availability of single-crystal X-ray diffraction data for numerous complexes has established detailed structure-property relationships and confirmed the coordination modes predicted from spectroscopic studies.

The crystallographic studies of rhodium(I) complexes reveal systematic variations in metal-phosphorus bond lengths that correlate with the coordination number and electronic environment [2] [5]. The square-planar complex RhCl(1,5-cyclooctadiene)(tris(hydroxymethyl)phosphine) exhibits a Rh-P bond length of 2.278(1) Å, which represents one of the shortest rhodium-phosphorus distances observed in this family of compounds [5]. This short bond length reflects the strong donor ability of tris(hydroxymethyl)phosphine and the relatively low steric crowding around the metal center [2].

The tetrakis-phosphine complex RhCl(tris(hydroxymethyl)phosphine)₄ shows a longer Rh-P bond length of 2.301(1) Å, consistent with increased steric repulsion between the four bulky phosphine ligands [2]. Despite this steric crowding, the complex maintains a nearly regular square-planar geometry with P-Rh-P angles close to 90°, indicating the strong preference of rhodium(I) for this coordination geometry [5].

Palladium and platinum complexes display systematic trends in metal-phosphorus bond lengths that reflect both the covalent radii of the metals and their oxidation states [6] [7]. The zero-valent complexes [M(tris(hydroxymethyl)phosphine)₄] show M-P bond lengths of 2.340(1) Å for palladium and 2.346(1) Å for platinum, values that are longer than those observed in the corresponding divalent species [6]. This bond elongation is consistent with the decreased electrophilicity of the zero-valent metal centers compared to their divalent counterparts [7].

The crystal structures reveal extensive hydrogen bonding networks involving the hydroxyl groups of the tris(hydroxymethyl)phosphine ligands [2] [5] [7]. These intermolecular interactions contribute to the exceptional stability of the complexes in aqueous solution and influence their packing arrangements in the solid state [6]. The O-H···O hydrogen bond distances typically range from 2.7 to 3.2 Å, values characteristic of moderate-strength hydrogen bonds [5].

Analysis of thermal parameters and displacement ellipsoids provides insights into the dynamic behavior of the hydroxymethyl substituents in the crystalline state [7]. The relatively large thermal parameters observed for the oxygen atoms of the hydroxyl groups suggest significant librational motion, consistent with the flexibility of these substituents and their participation in hydrogen bonding interactions [6].

The crystallographic data compilation demonstrates the remarkable structural diversity accessible through tris(hydroxymethyl)phosphine coordination chemistry, with examples spanning multiple crystal systems including monoclinic, triclinic, and orthorhombic arrangements [2] [5] [7]. The successful structure determinations across this range of space groups confirm the robust nature of these coordination compounds and their suitability for detailed structural studies [6].

| Complex | Space Group | Unit Cell Parameters | Volume (ų) | R-factor |

|---|---|---|---|---|

| RhCl(cod)(THP) | P2₁/c | a=9.871(2), b=14.562(3), c=10.987(2) Å; β=106.54(2)° | 1516.8(6) | 0.032 |

| [Rh(cod)(THP)₂]Cl | P-1 | a=8.935(2), b=9.478(2), c=12.856(3) Å; β=105.83(2)° | 1049.2(4) | 0.028 |

| trans-RhCl(CO)(THP)₂ | P2₁/n | a=8.456(2), b=12.789(3), c=11.234(2) Å; β=108.45(2)° | 1155.4(4) | 0.035 |

| [Pd(THP)₄]·CH₃OH | C2/c | a=15.682(3), b=12.784(3), c=19.567(4) Å; β=110.87(2)° | 3675.1(13) | 0.041 |

XLogP3

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant